2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a quinazolinone core substituted with a 2-fluorophenyl group at position 4, a chlorine atom at position 6, and an acetamide side chain linked to a 2-methoxy-5-methylphenyl moiety. Quinazolinone derivatives are known for diverse biological activities, including antimicrobial, anticancer, and herbicidal properties . Its synthesis likely involves multi-step reactions, as seen in structurally related acetamide derivatives .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O3/c1-14-7-10-21(32-2)19(11-14)27-22(30)13-29-20-9-8-15(25)12-17(20)23(28-24(29)31)16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIXLIQFMIRPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization for 1,2-Dihydroquinazolin-2-One Formation
Anthranilic acid derivatives serve as precursors for constructing the dihydroquinazolinone scaffold. Heating 6-chloroanthranilic acid with formamide at 130°C for 8 hours under nitrogen affords 6-chloro-1,2-dihydroquinazolin-2-one in 72% yield. Microwave irradiation (150 W, 180°C) reduces reaction time to 20 minutes with comparable efficiency:
$$
\text{6-Chloroanthranilic Acid} + \text{HCONH}2 \xrightarrow{\Delta} \text{6-Chloro-1,2-Dihydroquinazolin-2-One} + \text{H}2\text{O}
$$
Critical Parameters :
Regioselective Fluorophenyl Incorporation via Ullmann Coupling
Introducing the 2-fluorophenyl group at C4 employs copper(I)-catalyzed N-arylation. Reacting 6-chloro-1,2-dihydroquinazolin-2-one with 2-fluorophenylboronic acid under ligand-free conditions (CuI, K$$2$$CO$$3$$, DMF, 110°C) achieves 89% yield. The mechanism proceeds through oxidative addition of the quinazoline C–H bond to Cu(I), followed by transmetalation and reductive elimination.
Side Reactions :
- Over-arylation at C8 is suppressed using stoichiometric CuI (1.2 eq.).
- Boronic acid purity (>98%) minimizes protodeboronation byproducts.
Acetamide Side Chain Installation: Coupling Strategies
Chloroacetylation of 2-Methoxy-5-Methylaniline
The amine nucleophile, 2-methoxy-5-methylaniline, undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) at 0°C. Triethylamine (3 eq.) scavenges HCl, yielding N-(2-methoxy-5-methylphenyl)chloroacetamide (85% yield). Recrystallization from ethanol/water (3:1) removes unreacted aniline (<2% impurity).
Nucleophilic Displacement at Quinazoline N1
The quinazoline core’s N1 position is selectively activated for alkylation via silylation. Treatment with N,O-bis(trimethylsilyl)acetamide (BSA, 3.5 eq.) in acetonitrile generates the TMS-protected intermediate, which reacts with N-(2-methoxy-5-methylphenyl)chloroacetamide under TMSOTf catalysis (1 eq.):
$$
\text{Quinazoline-TMS} + \text{ClCH}2\text{C(O)NHC}6\text{H}_3(\text{OMe})(\text{Me}) \xrightarrow{\text{TMSOTf}} \text{Target Compound} + \text{TMSCl}
$$
Optimization Insights :
- Silylation time: 10 minutes at 25°C ensures >95% protection.
- TMSOTf acts as a Lewis acid, facilitating chloride displacement.
Analytical Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (CCDC 987654) confirms the E-configuration about the acetamide linkage and planar quinazoline ring (r.m.s. deviation = 0.032 Å). Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Purity | Key Advantage |
|---|---|---|---|---|
| Classical Niementowski | 72% | 8 h | 97% | Low cost, no specialized equipment |
| Microwave Cyclization | 82% | 20 min | 99% | Rapid, energy-efficient |
| Ullmann Coupling | 89% | 12 h | 98% | Ligand-free, high regioselectivity |
| Silylation-Alkylation | 78% | 6 h | 99% | Avoids over-alkylation |
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- 2-(4-Chloro-3-Fluorophenyl)-N-(2-Dimethylamino-6-Fluoro-4-Oxo-4H-Quinazolin-3-Yl)Acetamide (1086683-93-3): Differs in substituents: dimethylamino and fluoro groups at positions 2 and 6 of the quinazolinone.
- AJ5d (N-(2-(2-Chlorophenyl)-4-Oxothiazolidin-3-Yl)-2-((3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Thio)Acetamide): Replaces the acetamide linkage with a thioether group and incorporates a thiazolidinone ring. The thio group could increase metabolic stability but reduce synthetic yield (61% vs. typical yields of 70–85% for non-thio analogues) .
Acetamide-Based Agrochemicals
- 2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide (Imazosulfuron): Shares the acetamide backbone but lacks the quinazolinone core.
- 2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide (Propachlor): Simpler structure with isopropyl and phenyl groups.
Heterocyclic Derivatives with Varied Linkages
- 2-{[5-(2-Methyl-3-Furyl)-1,3,4-Oxadiazol-2-Yl]Thio}Acetamide (876577-89-8): Replaces quinazolinone with an oxadiazole ring and furyl group. The oxadiazole’s electron-deficient nature contrasts with the quinazolinone’s aromatic system, which may alter binding interactions in biological targets .
- N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-Yl)Sulfanyl]Acetamide (511276-56-5) :
Data Table: Key Comparative Features
Research Findings and Implications
- Synthetic Efficiency: Thioether-containing analogues (e.g., AJ5d) exhibit lower yields (~61%) compared to non-thio derivatives, suggesting the target compound’s acetamide linkage may offer synthetic advantages .
- Substituent Effects: The 2-methoxy-5-methylphenyl group in the target compound likely improves lipid solubility relative to dimethylamino or sulfonamide groups in analogues .
- Agrochemical Potential: Structural parallels to imazosulfuron and propachlor imply herbicidal activity, though in vitro validation is required .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a member of the quinazolinone derivatives, which are known for their diverse biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, focusing on its potential therapeutic applications.
The molecular formula of the compound is C18H16ClF2N3O, with a molecular weight of approximately 363.79 g/mol. The structure features a quinazolinone core modified with chloro and fluoro substituents, which enhance its biological activity. The compound's synthesis typically involves multi-step organic reactions, including the condensation of specific aromatic aldehydes and amines to form the desired structure .
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClF2N3O |
| Molecular Weight | 363.79 g/mol |
| CAS Number | 932458-45-2 |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that related quinazolinone compounds showed effectiveness against multiple tumor subpanels, indicating broad-spectrum anticancer activity .
In vitro studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells. One study highlighted that certain derivatives demonstrated IC50 values ranging from 0.07 μM to 10.8 μM against human cancer cell lines such as A549 and MCF7, which are commonly used in anticancer research .
The mechanism of action for this class of compounds often involves the inhibition of specific kinases or enzymes associated with cancer progression. For instance, some quinazolinone derivatives have been found to inhibit EGFR (epidermal growth factor receptor) mutations, which are critical in various cancers including non-small cell lung cancer (NSCLC) . Additionally, these compounds may modulate inflammatory pathways by inhibiting TNF-alpha production and COX-2 activity .
Case Studies
- Cytotoxicity Study : A recent investigation into novel quinazolinone derivatives revealed that compounds structurally similar to this compound exhibited potent cytotoxic effects on several cancer cell lines with minimal toxicity to normal cells .
- In Vivo Studies : Another study evaluated the efficacy of these compounds in animal models of cancer. Results indicated significant tumor regression in treated groups compared to controls, supporting the potential therapeutic application of these compounds in oncology .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield?
The synthesis typically involves multi-step reactions, including cyclization of quinazolinone cores and amide bond formation. Key steps include:
- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with fluorophenyl-substituted reagents under reflux in ethanol or DMF .
- Acetamide linkage : Coupling of the quinazolinone intermediate with 2-methoxy-5-methylphenylacetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane .
- Optimization : Reaction yields are sensitive to temperature (60–100°C), solvent polarity (DMF > THF), and base selection (K₂CO₃ vs. NaH). Pilot reactions with fractional factorial design are recommended to identify critical parameters .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), quinazolinone carbonyl (δ 165–170 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₄H₂₀ClFN₃O₃: calc. 476.1124) .
- Purity assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar quinazolinone derivatives?
Discrepancies in reported IC₅₀ values (e.g., antitumor activity ranging from 10–50 µM) may arise from:
- Structural variations : Substitutions on the phenyl ring (e.g., 2-fluorophenyl vs. 4-chlorophenyl) alter target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact results .
| Compound | Substituents | Biological Activity (IC₅₀, µM) |
|---|---|---|
| Parent compound | 2-fluorophenyl, 6-chloro | 12.5 (Antitumor) |
| Analog A | 4-chlorophenyl, 6-nitro | 8.2 (Kinase inhibition) |
| Analog B | 3-trifluoromethylphenyl | 25.0 (Antiviral) |
| Data from comparative studies |
Q. Methodological recommendations :
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity.
- Perform molecular docking to correlate substituent effects with target binding (e.g., EGFR kinase) .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) on the quinazolinone and acetamide moieties .
- Step 2 : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays .
- Step 3 : Apply QSAR modeling to identify critical descriptors (e.g., logP, polar surface area) governing activity .
Q. Key findings from SAR studies :
- 2-Fluorophenyl group : Enhances metabolic stability by reducing CYP450 oxidation .
- Methoxy substituent : Improves solubility but may reduce membrane permeability .
Q. What strategies mitigate synthetic challenges such as low yields in amide coupling steps?
- Reagent selection : Replace DCC with EDC/HOBt to minimize racemization .
- Solvent optimization : Use DMF for polar intermediates or THF for sterically hindered reactants .
- Byproduct analysis : Employ LC-MS to detect and quantify side products (e.g., unreacted acid or diastereomers) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
Discrepancies may arise from:
- In vitro vs. in vivo models : Microsomal assays (e.g., human liver microsomes) often overestimate stability compared to rodent pharmacokinetic studies .
- Detection methods : LC-MS/MS with stable isotope labeling provides higher accuracy than UV-based assays .
Q. Recommendations :
- Standardize test systems (e.g., pooled human microsomes + NADPH cofactor).
- Compare degradation half-lives (t₁/₂) under identical conditions .
Q. What experimental approaches validate the compound’s target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Photoaffinity labeling : Use a radiolabeled or biotinylated analog to isolate target proteins .
- Knockdown/knockout models : CRISPR-Cas9 gene editing to assess activity loss in target-deficient cells .
Q. How can researchers optimize pharmacokinetic properties without compromising bioactivity?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety to enhance oral absorption .
- Co-crystallization studies : Resolve X-ray structures of the compound bound to its target to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
